molecular formula C8H14N2O B12620614 N-(Piperidin-1-yl)prop-2-enamide CAS No. 918637-94-2

N-(Piperidin-1-yl)prop-2-enamide

Cat. No.: B12620614
CAS No.: 918637-94-2
M. Wt: 154.21 g/mol
InChI Key: JCCGSOVTBIJRGP-UHFFFAOYSA-N
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Description

N-(Piperidin-1-yl)prop-2-enamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-1-yl)prop-2-enamide typically involves the reaction of piperidine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

The reaction can be represented as follows:

Piperidine+Acryloyl ChlorideThis compound+HCl\text{Piperidine} + \text{Acryloyl Chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Acryloyl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(Piperidin-1-yl)prop-2-enoic acid.

    Reduction: Reduction of the double bond can yield N-(Piperidin-1-yl)propionamide.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-(Piperidin-1-yl)prop-2-enoic acid

    Reduction: N-(Piperidin-1-yl)propionamide

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(Piperidin-1-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

N-(Piperidin-1-yl)prop-2-enamide can be compared with other piperidine derivatives, such as:

    N-(Piperidin-1-yl)propionamide: Similar structure but lacks the double bond, leading to different reactivity and applications.

    N-(Piperidin-1-yl)prop-2-enoic acid: An oxidized form with different chemical properties and uses.

    N-(Piperidin-1-yl)but-2-enamide: A homologous compound with an additional carbon atom in the chain, affecting its physical and chemical properties.

Properties

CAS No.

918637-94-2

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-piperidin-1-ylprop-2-enamide

InChI

InChI=1S/C8H14N2O/c1-2-8(11)9-10-6-4-3-5-7-10/h2H,1,3-7H2,(H,9,11)

InChI Key

JCCGSOVTBIJRGP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NN1CCCCC1

Origin of Product

United States

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